molecular formula C18H15Cl4F11N2O2 B14153469 3,5,7,8-Tetrachloro-2,2,3,4,4,5,6,6,7,8,8-undecafluorooctanoic acid--1-phenylpiperazine (1/1) CAS No. 4627-64-9

3,5,7,8-Tetrachloro-2,2,3,4,4,5,6,6,7,8,8-undecafluorooctanoic acid--1-phenylpiperazine (1/1)

Cat. No.: B14153469
CAS No.: 4627-64-9
M. Wt: 642.1 g/mol
InChI Key: SCQYZYCCUOSSOM-UHFFFAOYSA-N
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Description

3,5,7,8-Tetrachloro-2,2,3,4,4,5,6,6,7,8,8-undecafluorooctanoic acid–1-phenylpiperazine (1/1) is a complex organic compound characterized by the presence of multiple halogen atoms and a piperazine ring. This compound is notable for its unique chemical structure, which includes both fluorine and chlorine atoms, making it highly resistant to degradation and reactive under specific conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,7,8-Tetrachloro-2,2,3,4,4,5,6,6,7,8,8-undecafluorooctanoic acid typically involves the halogenation of octanoic acid derivatives. The process includes multiple steps of chlorination and fluorination under controlled conditions. The reaction conditions often require the use of strong halogenating agents and catalysts to ensure the selective addition of chlorine and fluorine atoms at the desired positions on the carbon chain.

Industrial Production Methods

Industrial production of this compound involves large-scale halogenation processes, often carried out in specialized reactors designed to handle highly reactive and corrosive chemicals. The production process must ensure the purity of the final product, which is achieved through rigorous purification steps, including distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

3,5,7,8-Tetrachloro-2,2,3,4,4,5,6,6,7,8,8-undecafluorooctanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form higher oxidation state products.

    Reduction: Under specific conditions, it can be reduced to remove halogen atoms.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce partially dehalogenated compounds.

Scientific Research Applications

3,5,7,8-Tetrachloro-2,2,3,4,4,5,6,6,7,8,8-undecafluorooctanoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and proteins.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with high stability and specific reactivity.

    Industry: Utilized in the production of specialized materials, including coatings and polymers that require high chemical resistance.

Mechanism of Action

The mechanism of action of 3,5,7,8-Tetrachloro-2,2,3,4,4,5,6,6,7,8,8-undecafluorooctanoic acid involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The presence of multiple halogen atoms allows it to form strong bonds with specific sites on proteins and enzymes, potentially inhibiting their activity or altering their function. The compound’s high stability and resistance to degradation make it a valuable tool in studying long-term biological effects.

Comparison with Similar Compounds

Similar Compounds

    Perfluorooctanoic acid (PFOA): Similar in structure but lacks chlorine atoms.

    Perfluorooctanesulfonic acid (PFOS): Contains a sulfonic acid group instead of a carboxylic acid group.

    Hexafluoropropylene oxide dimer acid (HFPO-DA): A shorter chain fluorinated compound with different reactivity.

Uniqueness

3,5,7,8-Tetrachloro-2,2,3,4,4,5,6,6,7,8,8-undecafluorooctanoic acid is unique due to its combination of chlorine and fluorine atoms, providing a distinct set of chemical properties. Its high resistance to degradation and specific reactivity make it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

4627-64-9

Molecular Formula

C18H15Cl4F11N2O2

Molecular Weight

642.1 g/mol

IUPAC Name

1-phenylpiperazine;3,5,7,8-tetrachloro-2,2,3,4,4,5,6,6,7,8,8-undecafluorooctanoic acid

InChI

InChI=1S/C10H14N2.C8HCl4F11O2/c1-2-4-10(5-3-1)12-8-6-11-7-9-12;9-3(15,2(13,14)1(24)25)6(18,19)4(10,16)7(20,21)5(11,17)8(12,22)23/h1-5,11H,6-9H2;(H,24,25)

InChI Key

SCQYZYCCUOSSOM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC=CC=C2.C(=O)(C(C(C(C(C(C(C(F)(F)Cl)(F)Cl)(F)F)(F)Cl)(F)F)(F)Cl)(F)F)O

Origin of Product

United States

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